1-(4-Isopropylphenyl)butan-1-ol
Overview
Description
1-(4-Isopropylphenyl)butan-1-ol is a useful research compound. Its molecular formula is C13H20O and its molecular weight is 192.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mixing Schemes and Thermodynamics :
- In a study of aqueous butan-1-ol, Tamura et al. (2000) found that butan-1-ol enhances the hydrogen bond network of water in its immediate vicinity, which is important for understanding solvent-solute interactions in chemical processes (Tamura et al., 2000).
Stereoselective Synthesis and Pharmaceutical Applications :
- A study by McCague (1987) demonstrated a method for the stereoselective synthesis of olefins from the dehydration of 1-(p-alkoxyphenyl)-1,2-diphenylbutan-1-ol, which has applications in synthesizing the anti-cancer drug tamoxifen (McCague, 1987).
Material Science and Membrane Technology :
- Izák et al. (2009) researched the pervaporation separation properties of water-butan-1-ol mixtures using supported liquid membranes, contributing to advancements in separation technology and material science (Izák et al., 2009).
Gas Sensing and Environmental Monitoring :
- Rianjanu et al. (2019) developed a method for sensing isomers of butanol using quartz crystal microbalance coated with polyvinyl acetate nanofibers, which is significant for environmental and safety monitoring (Rianjanu et al., 2019).
Corrosion Inhibition :
- Loto et al. (2015) investigated the inhibition effect of butan-1-ol on the corrosion behavior of stainless steel in sulfuric acid, finding it to be an effective corrosion inhibitor, which is valuable for industrial applications (Loto et al., 2015).
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)butan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-5-13(14)12-8-6-11(7-9-12)10(2)3/h6-10,13-14H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJZFXYBDXXDBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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